Htfmt

Catalog No.
S576834
CAS No.
103827-16-3
M.F
C19H25F3N4O
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Htfmt

CAS Number

103827-16-3

Product Name

Htfmt

IUPAC Name

6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide

Molecular Formula

C19H25F3N4O

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C19H25F3N4O/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27)

InChI Key

PMKJGGBYYNEYPA-UHFFFAOYSA-N

SMILES

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2

Synonyms

histamine trifluoromethyl-toluidide, HTFMT

Canonical SMILES

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2

Description

6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide is a member of (trifluoromethyl)benzenes.

Htfmt, also known as HTMT dimaleate, is a chemical compound characterized by its unique structure and properties. It is synthesized through a multi-step chemical process involving the reaction of trifluoromethyl toluidide with maleic acid, resulting in the formation of a dimaleate salt. The compound is notable for its applications in various fields, including pharmaceuticals and materials science, due to its specific chemical reactivity and biological properties.

  • Oxidation: Htfmt can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced using agents like sodium borohydride and lithium aluminum hydride.
  • Substitution: Htfmt participates in substitution reactions where functional groups are replaced by other groups, utilizing reagents such as halogens and alkylating agents.

These reactions highlight the versatility of Htfmt in synthetic organic chemistry.

The synthesis of Htfmt typically involves:

  • Initial Reaction: Trifluoromethyl toluidide is reacted with maleic acid under controlled temperature conditions.
  • Solvent Use: Dimethyl sulfoxide (DMSO) is often used as a solvent to facilitate the reaction.
  • Purification: The final product is purified through recrystallization to achieve high purity levels.

In industrial settings, these methods are scaled up using large reactors and continuous flow systems to ensure consistent quality and yield.

Htfmt has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor or active ingredient in drug formulations.
  • Materials Science: Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.
  • Chemical Synthesis: Htfmt can act as a reagent in various organic synthesis processes, facilitating the creation of more complex molecules.

Interaction studies involving Htfmt focus on its potential effects on biological systems and other chemicals. For example, research into similar compounds has shown that they can significantly affect cholesterol metabolism by altering enzyme activity involved in sterol biosynthesis. These interactions are crucial for understanding the compound's potential therapeutic roles and side effects .

Htfmt shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
7-DehydrocholesterolSterolPrecursor in cholesterol biosynthesis; linked to SLOS
Trifluoromethyl ToluidideAromatic amineUsed in various syntheses; precursor for Htfmt
Maleic AcidDicarboxylic acidKey reactant in the synthesis of Htfmt

Uniqueness of Htfmt

Htfmt's uniqueness lies in its specific combination of trifluoromethyl and maleate functionalities, which may impart distinct reactivity profiles not found in the other compounds listed. This specificity could lead to unique interactions within biological systems or novel applications in material science.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

382.19804592 g/mol

Monoisotopic Mass

382.19804592 g/mol

Heavy Atom Count

27

UNII

Y89R9XVK5W

Wikipedia

Histamine_trifluoromethyl_toluidide

Dates

Modify: 2024-02-18

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